molecular formula C16H10O2 B14664136 1,2-Naphthalenedione, 3-phenyl- CAS No. 51670-51-0

1,2-Naphthalenedione, 3-phenyl-

Cat. No.: B14664136
CAS No.: 51670-51-0
M. Wt: 234.25 g/mol
InChI Key: UMDWCIVEFBTXFU-UHFFFAOYSA-N
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Description

Overview of Naphthoquinone Chemical Structures and Classes

Naphthoquinones are characterized by a naphthalene (B1677914) core bearing two carbonyl groups. Based on the relative positions of these carbonyl groups, they are primarily classified into two isomers: 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277) . scielo.br The 1,4-isomer is generally more stable and more common. mdpi.com A third, less common isomer is the 2,6-naphthoquinone.

The reactivity of naphthoquinones is dominated by the electrophilic nature of the quinone ring, making them susceptible to nucleophilic attack, particularly through Michael-type additions. rsc.org They also readily undergo redox reactions, a property that underpins much of their biological and chemical significance. nih.govmdpi.com

Naphthoquinones are abundant in nature, found in various plants, fungi, and bacteria. mdpi.com Well-known natural examples include juglone, lawsone, and plumbagin, all of which are 1,4-naphthoquinone derivatives. mdpi.com Synthetic naphthoquinones have also been extensively developed, expanding the chemical space and enabling the fine-tuning of their properties for various applications. scielo.br

Significance of Substituted Naphthoquinones in Contemporary Organic Chemistry

The introduction of substituents onto the naphthoquinone scaffold dramatically influences its electronic properties, reactivity, and biological activity. ajpchem.org This has made substituted naphthoquinones a fertile ground for research in contemporary organic chemistry. By strategically placing different functional groups, chemists can modulate the redox potential, steric hindrance, and solubility of the resulting molecules. griffith.edu.au

For instance, the addition of electron-donating or electron-withdrawing groups can alter the susceptibility of the quinone to nucleophilic attack and influence its behavior in cycloaddition reactions. nih.gov The ability to tune these properties has led to the use of substituted naphthoquinones as versatile building blocks in the synthesis of complex heterocyclic compounds and natural products. researchgate.netnih.gov Furthermore, the unique electronic and photophysical properties of certain substituted naphthoquinones have led to their investigation in the field of materials science, for example, in the development of photochromic compounds. nih.gov

Academic Research Trajectories for 1,2-Naphthalenedione, 3-phenyl-

While the broader class of naphthoquinones has been extensively studied, academic research specifically targeting 1,2-Naphthalenedione, 3-phenyl- is more niche. Much of the research on phenyl-substituted naphthoquinones has focused on the 1,4-isomer. However, the unique reactivity of the 1,2-dicarbonyl system in 1,2-Naphthalenedione, 3-phenyl- presents distinct research avenues.

Current and future research trajectories for this compound and its close analogs can be categorized as follows:

Synthetic Methodology Development: A primary focus is the development of efficient and regioselective methods for the synthesis of 3-aryl-1,2-naphthoquinones. researchgate.netelsevierpure.com This includes exploring novel catalytic systems and reaction conditions to introduce the phenyl group at the C3 position. researchgate.net One reported approach involves the conjugate addition-oxidation reaction of 1,2-naphthoquinones catalyzed by p-toluenesulfonic acid to yield 4-aryl-1,2-naphthoquinones, which could potentially be adapted. researchgate.netelsevierpure.com

Reactivity and Mechanistic Studies: Investigating the reactivity of the 1,2-dione system in the presence of a C3-phenyl substituent is a key area. This includes studying its behavior in cycloaddition reactions, nucleophilic additions, and rearrangements. researchgate.netnih.gov Understanding the influence of the phenyl group on the regioselectivity and stereoselectivity of these reactions is of fundamental importance.

Computational and Theoretical Chemistry: In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) are being employed to predict the structural, electronic, and spectroscopic properties of substituted naphthoquinones. scielo.brnih.govmdpi.com These studies can provide insights into the molecule's reactivity, stability, and potential applications, guiding future experimental work. ajpchem.org For 1,2-Naphthalenedione, 3-phenyl- , computational studies could elucidate the conformational preferences of the phenyl ring and its electronic communication with the naphthoquinone core.

Exploration of Biological Activity: While this article does not delve into pharmacology, it is a significant driver of academic research. The structural similarity of 1,2-Naphthalenedione, 3-phenyl- to other biologically active quinones suggests that it may be a target for investigation in medicinal chemistry. nih.gov Research in this area would focus on its interaction with biological macromolecules and its potential as a scaffold for the development of new therapeutic agents.

Chemical Data of Naphthalenedione Derivatives

Below are interactive data tables summarizing key chemical properties of the parent 1,2-Naphthalenedione and related phenyl-substituted naphthalenediones.

Table 1: Physicochemical Properties of Naphthalenedione Derivatives
Compound NameMolecular FormulaMolecular Weight (g/mol)General Appearance
1,2-NaphthalenedioneC10H6O2158.15-
1,2-Naphthalenedione, 3-phenyl-C16H10O2234.25-
2-Hydroxy-3-phenyl-1,4-naphthoquinoneC16H10O3250.25-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51670-51-0

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-phenylnaphthalene-1,2-dione

InChI

InChI=1S/C16H10O2/c17-15-13-9-5-4-8-12(13)10-14(16(15)18)11-6-2-1-3-7-11/h1-10H

InChI Key

UMDWCIVEFBTXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1,2 Naphthalenedione, 3 Phenyl

Redox Chemistry of the Naphthalenedione System

The redox properties of naphthoquinones are fundamental to their chemical and biological activities, allowing them to participate in electron transfer processes. semanticscholar.orgnih.gov The core structure can undergo reduction to form semiquinone radical anions and hydroquinone dianions, or it can be involved in oxidative reactions.

Electrochemical Reduction Pathways

The electrochemical reduction of naphthoquinones typically proceeds in two successive one-electron steps. For substituted 1,4-naphthoquinones, cyclic voltammetry studies reveal two distinct reduction waves, corresponding to the formation of a radical-anion and subsequently a dianion. nih.gov The potential at which these reductions occur is sensitive to the electronic effects of the substituents on the quinone ring. nih.gov

In the case of 1,2-Naphthalenedione, 3-phenyl-, the electron-withdrawing nature of the carbonyl groups combined with the electronic influence of the 3-phenyl substituent dictates its reduction potential. The general pathway can be described as follows:

First Reduction: The quinone (Q) accepts one electron to form a semiquinone radical anion (Q•⁻). Q + e⁻ ⇌ Q•⁻

Second Reduction: The semiquinone radical anion accepts a second electron to form the hydroquinone dianion (Q²⁻). Q•⁻ + e⁻ ⇌ Q²⁻

Table 1: General Electrochemical Reduction Potentials for Substituted Naphthoquinones Note: These are representative values for related compounds, as specific data for 1,2-Naphthalenedione, 3-phenyl- were not found.

Compound ClassFirst Reduction Potential (Epc1 / V)Second Reduction Potential (Epc2 / V)Solvent/Electrolyte System
2,3-Dichloro-1,4-naphthoquinone-0.4038-1.1620DMF/TBAP
N,S-Substituted Naphthoquinones-0.2203 to -0.7839-0.7201 to -1.3580DMF/TBAP
Chalcogen-Naphthoquinone Hybrids-0.60 to -1.40(Irreversible Peaks)DCM/TBAPF₆

Data sourced from studies on various substituted naphthoquinones. nih.govresearchgate.net

Oxidative Processes and Products

Naphthoquinones are themselves oxidizing agents and are more commonly studied for their ability to oxidize other substrates, such as hydrogen sulfide (H₂S), rather than undergoing oxidation. nih.govnih.gov The oxidation of the naphthoquinone ring system is generally difficult due to the stability of the aromatic structure and the presence of the electron-withdrawing carbonyl groups.

However, oxidative degradation can occur under harsh conditions. The phenyl substituent in 1,2-Naphthalenedione, 3-phenyl- could potentially be a site for oxidative attack, although this is less likely than reactions involving the quinone moiety. Common oxidation products of related phenyl-containing compounds often involve the cleavage of the carbon-carbon double bond, leading to products like benzaldehyde and benzoic acid. rsc.org In the absence of specific studies on the oxidation of 1,2-Naphthalenedione, 3-phenyl-, the exact products remain speculative but would likely involve degradation of the aromatic system.

Nucleophilic Additions and Substitutions at the Quinone Moiety

The electrophilic nature of the carbon atoms in the quinone ring of 1,2-Naphthalenedione, 3-phenyl- makes it susceptible to nucleophilic attack. The C4 position is particularly activated for conjugate (Michael-type) addition due to the influence of the C1 carbonyl group.

Reactions with Aromatic Amines and Anilines

1,2-Naphthoquinone (B1664529) reacts with primary amines, including aromatic anilines, to yield 2-amino-1,4-naphthoquinone derivatives. nih.gov This reaction involves a notable transformation where the amine attacks the quinone ring, leading to the substitution of a carbonyl group and a rearrangement to the more stable 1,4-quinone structure. nih.gov

For 1,2-Naphthalenedione, 3-phenyl-, the reaction with an aromatic amine (ArNH₂) would likely proceed via a nucleophilic addition at the C4 position. The general mechanism is proposed to involve an initial Michael-type addition of the amine to the C4-carbon, followed by subsequent steps. nih.govnih.gov

A plausible reaction sequence is:

Nucleophilic attack of the amine at the C4 position.

Proton transfer and tautomerization.

A second molecule of amine can then react at the C2-carbonyl, leading to an imine and subsequent rearrangement to a 4-imino-1,2-naphthoquinone structure, which can then tautomerize or rearrange to a more stable 2-amino-1,4-naphthoquinone-4-anil derivative. nih.gov

Studies on the reaction of 1,2-naphthoquinone with 4-methoxyaniline resulted in the formation of 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil), demonstrating the incorporation of two amine molecules and a structural shift from a 1,2-quinone to a 1,4-quinone system. nih.gov

Mechanistic Investigations of Substitution Reactions

The mechanism for nucleophilic substitution on naphthoquinones that possess a leaving group (like a halogen) typically follows an addition-elimination pathway. researchgate.net While 1,2-Naphthalenedione, 3-phenyl- does not have an inherent leaving group, its reactions with nucleophiles can be understood through the principles of nucleophilic addition to α,β-unsaturated carbonyl systems. libretexts.org

The reaction with amines likely proceeds through a conjugate addition mechanism. nih.govlibretexts.org The initial step is the addition of the nucleophile to the electrophilic C4 carbon of the quinone ring. This creates an enolate intermediate which is stabilized by resonance. Subsequent protonation and tautomerization lead to the final product. libretexts.org The presence of the 3-phenyl group can influence the regioselectivity of the attack through steric hindrance and by modifying the electron distribution in the quinone ring.

Tautomeric Forms and Equilibria in Substituted Naphthoquinones

Tautomerism is a significant feature in certain substituted naphthoquinones, particularly those containing hydroxyl groups, where keto-enol equilibria are common. nih.govnih.govias.ac.in For instance, 1,4-dihydroxynaphthalene exists in equilibrium with its 1,4-naphthoquinone (B94277) tautomer. nih.gov

The parent compound, 1,2-Naphthalenedione, 3-phenyl-, does not possess hydroxyl groups and therefore does not exhibit the classic keto-enol tautomerism seen in compounds like naphthazarin or other hydroxynaphthoquinones. nih.govacs.org It exists predominantly in the diketone form.

However, tautomerism becomes relevant when considering the products of its reactions. For example:

Reduction Products: The two-electron reduction product of 1,2-Naphthalenedione, 3-phenyl- is 3-phenyl-1,2-dihydroxynaphthalene. This catechol-type structure is the stable enol form.

Addition Products: The products of nucleophilic addition reactions can also exhibit tautomerism. For example, the initial adduct from the reaction with an amine at the C4 position would be a hydroquinone derivative that would likely tautomerize to a more stable keto form if possible, or rearrange as seen in the conversion to 1,4-naphthoquinone systems. nih.gov

The stability of different tautomers is influenced by factors such as intramolecular hydrogen bonding, steric effects, and the aromaticity of the ring system. nih.govias.ac.in In larger fused aromatic systems, the diketone tautomer can sometimes be more stable than the hydroquinone form. nih.gov

Ring-Opening and Degradation Mechanisms under Controlled Conditions

The structural integrity of the naphthalene (B1677914) ring system in 1,2-Naphthalenedione, 3-phenyl- can be compromised under specific, controlled laboratory conditions, leading to ring-opening and degradation products. These transformations are often driven by oxidative or hydrolytic cleavage of the dicarbonyl moiety and the adjacent carbon-carbon bonds.

One of the key degradation pathways for substituted naphthalenes involves microbial catabolism. While direct studies on 1,2-Naphthalenedione, 3-phenyl- are not extensively documented, the degradation of related naphthalene derivatives provides insight into potential metabolic routes. For instance, the biodegradation of naphthalene often proceeds through the formation of dihydroxy intermediates, which are then susceptible to ring cleavage by dioxygenase enzymes. This process ultimately breaks down the aromatic system into smaller, aliphatic molecules that can enter central metabolic pathways.

Under laboratory conditions, oxidative cleavage can be achieved using strong oxidizing agents. For example, the oxidation of naphthalene and its derivatives can lead to the formation of phthalic acid derivatives. In the case of 1,2-Naphthalenedione, 3-phenyl-, oxidative conditions could potentially cleave the bond between the two carbonyl carbons or the adjacent C-C bonds of the quinonoid ring, leading to the formation of substituted benzoic acid or phthalic acid derivatives. The specific products would be contingent on the reaction conditions and the reagents employed.

Furthermore, the degradation of naphthoquinones has been observed in natural systems, such as in walnut husks, where the concentration of compounds like juglone (a naphthoquinone) changes over time due to oxidative processes. nih.gov This suggests that 1,2-Naphthalenedione, 3-phenyl- could also be susceptible to environmental degradation through similar oxidative pathways.

Cycloaddition Reactions for Fused Heterocyclic Systems

1,2-Naphthalenedione, 3-phenyl- serves as a valuable precursor for the synthesis of complex fused heterocyclic systems through various cycloaddition reactions. The dicarbonyl functionality and the activated double bond within the quinone framework provide reactive sites for the formation of new rings.

A prominent application of this compound is in the synthesis of quinoxaline derivatives. The reaction of ortho-diamines, such as o-phenylenediamine, with 1,2-dicarbonyl compounds is a classic and efficient method for the formation of the quinoxaline ring system. In this reaction, 1,2-Naphthalenedione, 3-phenyl- would react with o-phenylenediamine in a condensation reaction to form a phenyl-substituted benzo[a]phenazine. This transformation is typically acid-catalyzed and proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization.

The general reaction scheme is as follows:

This reaction is highly valuable for the construction of polycyclic aromatic systems containing nitrogen, which are of interest in materials science and medicinal chemistry.

Furthermore, the enone moiety within the 1,2-naphthalenedione structure can participate as a dienophile in Diels-Alder reactions. nih.govwikipedia.org This [4+2] cycloaddition reaction involves the reaction of the dienophile with a conjugated diene to form a six-membered ring. While the aromaticity of the naphthalene system can reduce the dienophilic reactivity, the presence of the electron-withdrawing carbonyl groups and the phenyl substituent can modulate this reactivity.

A typical Diels-Alder reaction involving a naphthoquinone derivative as the dienophile can be represented as:

DienophileDieneReaction ConditionsProduct
2-Substituted Naphthoquinone1,3-ButadieneHeat or Lewis Acid CatalystFunctionalized Hydroanthraquinone

In the case of 1,2-Naphthalenedione, 3-phenyl-, the C3-C4 double bond could potentially act as the dienophilic component. The reaction with a suitable diene would lead to the formation of a hydroanthraquinone derivative with a phenyl substituent. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric effects of the phenyl group and the substituents on the diene. nih.gov

These cycloaddition reactions provide a powerful tool for the construction of complex, polycyclic molecules from 1,2-Naphthalenedione, 3-phenyl-, opening avenues for the synthesis of novel compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization of 1,2 Naphthalenedione, 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 1,2-Naphthalenedione, 3-phenyl-. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, augmented by two-dimensional techniques, allows for an unambiguous assignment of all signals.

The ¹H NMR spectrum of 1,2-Naphthalenedione, 3-phenyl- is expected to exhibit distinct signals corresponding to the nine protons distributed across the naphthalene (B1677914) core and the pendant phenyl group. The protons are situated in different chemical environments, leading to a range of chemical shifts (δ), typically measured in parts per million (ppm).

The sole proton on the quinone ring (H-4) is anticipated to be the most deshielded of the naphthoquinone system protons due to the anisotropic effect of the adjacent carbonyl group, appearing as a singlet. The four protons on the benzonoid ring of the naphthalene system (H-5, H-6, H-7, H-8) would appear in the aromatic region, with their specific shifts and coupling patterns dictated by their positions relative to the quinone moiety. Typically, H-5 and H-8 are shifted further downfield than H-6 and H-7. The five protons of the 3-phenyl substituent would also resonate in the aromatic region, with their signals overlapping with those of the benzonoid protons, potentially creating a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Naphthalenedione, 3-phenyl-

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.5 - 7.7s (singlet)
H-57.9 - 8.1d (doublet)
H-67.6 - 7.8t (triplet)
H-77.4 - 7.6t (triplet)
H-87.7 - 7.9d (doublet)
H-2'/H-6'7.3 - 7.5m (multiplet)
H-3'/H-4'/H-5'7.3 - 7.5m (multiplet)

Predicted values are based on theoretical calculations and data from analogous compounds.

The ¹³C NMR spectrum provides information on all sixteen carbon atoms in the molecule. The most characteristic signals are those of the two carbonyl carbons (C-1 and C-2), which are expected to resonate at very low field (downfield), typically in the range of 175-185 ppm. The remaining fourteen carbons, being part of aromatic systems, would appear between approximately 120 and 150 ppm. The spectrum would distinguish between quaternary carbons (those with no attached protons) and protonated carbons (CH groups). The carbon atom to which the phenyl group is attached (C-3) and the other quaternary carbons of the naphthalene core would show distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Naphthalenedione, 3-phenyl-

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~182
C-2~178
C-3~145
C-4~125
C-4a~130
C-5~128
C-6~135
C-7~129
C-8~132
C-8a~131
C-1'~134
C-2'/C-6'~129
C-3'/C-5'~130
C-4'~131

Predicted values are based on theoretical calculations and data from analogous compounds.

To confirm the assignments from 1D NMR spectra, two-dimensional (2D) techniques are invaluable. scielo.br

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8 on the benzonoid ring, confirming their connectivity. It would also show the couplings within the phenyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons. Key expected correlations would include the proton at H-4 to the carbonyl carbons C-2 and C-1, and protons from the phenyl ring to the C-3 carbon of the naphthoquinone core, confirming the substitution site. scielo.br

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,2-Naphthalenedione, 3-phenyl- is expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) and aromatic carbon-carbon (C=C) stretching modes.

The two carbonyl groups of the ortho-quinone system typically give rise to two distinct, strong absorption bands in the region of 1660-1700 cm⁻¹. The aromatic C=C stretching vibrations from both the naphthalene and phenyl rings would produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ range. C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. Data from the closely related analog, 7-Methoxy-3-phenyl-1,2-naphthoquinone, supports these expected vibrational frequencies. spectrabase.com

Table 3: Characteristic IR Absorption Frequencies for 1,2-Naphthalenedione, 3-phenyl-

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
C=O Stretch (Quinone)1660 - 1700Strong, two bands
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-H In-plane Bending1000 - 1300Medium
C-H Out-of-plane Bending700 - 900Strong

Frequency ranges are based on established data for naphthoquinones and aromatic ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extended π-system of 1,2-Naphthalenedione, 3-phenyl-, which includes the naphthalene core, the dicarbonyl group, and the phenyl ring, is expected to result in a rich UV-Vis spectrum.

The spectrum would likely show intense absorptions in the UV region (200-350 nm) corresponding to high-energy π → π* transitions within the aromatic system. Additionally, weaker absorptions at longer wavelengths (in the visible region, >400 nm) are anticipated. These are characteristic of the lower-energy n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. The presence of the 3-phenyl substituent in conjugation with the naphthoquinone system is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,2-naphthalenedione.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 1,2-Naphthalenedione, 3-phenyl-

Wavelength (λmax)Type of Transition
~250-270 nmπ → π
~330-360 nmπ → π
~400-450 nmn → π*

Predicted values are based on the spectrum of 1,2-naphthoquinone (B1664529) and expected substituent effects.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through analysis of its fragmentation patterns. The molecular formula for 1,2-Naphthalenedione, 3-phenyl- is C₁₆H₁₀O₂, giving a calculated exact mass of approximately 234.07 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 234. The fragmentation pattern of quinones is often characterized by the sequential loss of neutral carbon monoxide (CO) molecules. A primary fragmentation pathway would likely involve the loss of a CO molecule (28 Da) to form an ion at m/z 206, followed by the loss of a second CO molecule to yield an ion at m/z 178. Further fragmentation of the phenylnaphthalene core would lead to additional ions at lower mass-to-charge ratios.

Table 5: Predicted Key Ions in the Mass Spectrum of 1,2-Naphthalenedione, 3-phenyl-

m/zProposed Ion
234[C₁₆H₁₀O₂]⁺˙ (Molecular Ion, M⁺˙)
206[M - CO]⁺˙
178[M - 2CO]⁺˙
152[C₁₂H₈]⁺˙
77[C₆H₅]⁺

Fragmentation predictions are based on typical behavior of quinonoid compounds.

Structural Elucidation and Conformational Analysis Via X Ray Crystallography

Single-Crystal X-ray Diffraction Studies

To date, a published single-crystal X-ray diffraction study for 1,2-Naphthalenedione, 3-phenyl- has not been identified. Such a study would involve growing a suitable single crystal of the compound and analyzing it using an X-ray diffractometer. The resulting diffraction pattern would be used to solve and refine the crystal structure, yielding a detailed model of the molecule's arrangement in the crystal lattice. Key crystallographic parameters that would be determined are presented in Table 1.

Table 1. Hypothetical Crystallographic Data for 1,2-Naphthalenedione, 3-phenyl- This table is for illustrative purposes only, as experimental data is not available.

Parameter Value
Chemical Formula C₁₆H₁₀O₂
Formula Weight 234.25 g/mol
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (g/cm³) To be determined

Molecular Conformation and Geometry in the Solid State

Without experimental data, the precise conformation of 3-phenyl-1,2-naphthalenedione in the solid state remains speculative. An X-ray structure would reveal the dihedral angle between the phenyl ring and the naphthoquinone moiety, which is a critical conformational parameter. This angle is influenced by a balance between conjugative effects, which would favor planarity, and steric hindrance between the ortho-hydrogens of the phenyl group and the adjacent carbonyl oxygen and hydrogen on the naphthalene (B1677914) ring, which would favor a twisted conformation. The bond lengths and angles within the naphthoquinone and phenyl rings would also be precisely determined, providing insight into the electronic distribution within the molecule.

Intermolecular and Intramolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions.

Given the structure of 1,2-Naphthalenedione, 3-phenyl-, which lacks strong hydrogen bond donors (like O-H or N-H), classical hydrogen bonding is not expected. However, weak C-H···O hydrogen bonds are highly probable. These interactions would involve the aromatic C-H groups of both the naphthalene and phenyl rings acting as donors, and the carbonyl oxygen atoms acting as acceptors. The specific geometry and prevalence of these interactions would be detailed in a crystallographic report.

Pi-stacking interactions are expected to be a significant feature in the crystal packing of this aromatic compound. These could occur between the naphthalene ring systems of adjacent molecules, between the phenyl rings, or between a phenyl and a naphthalene ring. The analysis would quantify the centroid-to-centroid distances and the slip angles between the aromatic planes to characterize the nature of these π-π interactions (e.g., face-to-face or offset).

Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution. This analysis would not be possible without the foundational crystallographic information file (CIF) obtained from an X-ray diffraction experiment.

If data were available, a Hirshfeld surface analysis would generate:

dnorm surfaces: These maps highlight regions of close intermolecular contact. Red spots on the dnorm surface would indicate contacts shorter than the van der Waals radii, such as the proposed C-H···O interactions.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. For 3-phenyl-1,2-naphthalenedione, one would expect to see significant contributions from H···H, C···H, and O···H contacts. The presence of π-stacking would be evident from characteristic "wings" in the C···C contact region of the fingerprint plot. A hypothetical breakdown of these contributions is shown in Table 2.

Table 2. Hypothetical Hirshfeld Surface Contact Percentages for 1,2-Naphthalenedione, 3-phenyl- This table is for illustrative purposes only, as experimental data is not available.

Interaction Type Contribution (%)
H···H To be determined
C···H / H···C To be determined
O···H / H···O To be determined
C···C To be determined

Computational Chemistry and Theoretical Investigations of 1,2 Naphthalenedione, 3 Phenyl

Density Functional Theory (DFT) for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-phenyl-1,2-naphthoquinone, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine the molecule's most stable conformation and electronic properties. nih.govresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For 3-phenyl-1,2-naphthoquinone, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The process maps the potential energy surface of the molecule to locate its energy minima. nih.govscienceopen.com

Table 1: Predicted Optimized Geometric Parameters for 1,2-Naphthalenedione, 3-phenyl- (Representative Data) Note: This data is representative for a molecule of this class, calculated using DFT methods.

Parameter Bond/Angle Predicted Value
Bond Length C1=O1 1.21 Å
C2=O2 1.22 Å
C2-C3 1.48 Å
C3-C(phenyl) 1.49 Å
Bond Angle O1=C1-C2 121.5°
O2=C2-C1 119.8°
C1-C2-C3 118.5°

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations provide the fundamental vibrational modes of the molecule. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. nih.govresearchgate.net

For 3-phenyl-1,2-naphthalenedione, characteristic vibrational frequencies would include the C=O stretching modes of the quinone moiety, typically appearing at high wavenumbers. Aromatic C-H stretching from both the naphthalene (B1677914) and phenyl rings, as well as C=C stretching within the aromatic systems, would also be prominent features. The calculated spectrum can be compared with experimental spectroscopic data to validate the computational model. scielo.br

Table 2: Predicted Vibrational Frequencies for 1,2-Naphthalenedione, 3-phenyl- (Representative Data) Note: This data is representative for a molecule of this class, calculated using DFT methods.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Symmetric C=O Stretch Naphthoquinone ~1685 cm⁻¹
Asymmetric C=O Stretch Naphthoquinone ~1660 cm⁻¹
C=C Aromatic Stretch Naphthalene/Phenyl ~1580-1600 cm⁻¹
C-H Aromatic Stretch Naphthalene/Phenyl ~3050-3100 cm⁻¹

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity, stability, and electronic transport properties. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the ground state. researchgate.net For 3-phenyl-1,2-naphthalenedione, the HOMO is expected to be distributed over the electron-rich naphthalene and phenyl rings, while the LUMO is likely localized on the electron-deficient dicarbonyl system of the quinone moiety. The energy gap influences the molecule's color, electrochemical behavior, and potential for charge transfer interactions. scienceopen.com Computational studies on related naphthoquinones are often used to gather information on their reactivity. nih.gov

Table 3: Predicted FMO Properties for 1,2-Naphthalenedione, 3-phenyl- (Representative Data) Note: This data is representative for a molecule of this class, calculated using DFT methods.

Parameter Predicted Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -3.2 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Red areas indicate negative potential, associated with high electron density and sites susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

For 3-phenyl-1,2-naphthalenedione, an MEP map would show strong negative potential (red) around the two carbonyl oxygen atoms, highlighting their role as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential (blue). This analysis is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. nih.gov

Analysis of Charge Distribution and Bonding Interactions

Beyond MEP, methods like Natural Bond Orbital (NBO) analysis provide a more quantitative description of charge distribution and bonding. NBO analysis examines the electron density to derive information about atomic charges, hybridization, and the nature of donor-acceptor (bonding and antibonding) interactions within the molecule. nih.gov

Correlation of Theoretical Predictions with Experimental Data

The synergy between computational modeling and experimental analysis is crucial for a comprehensive understanding of a molecule's characteristics. Theoretical calculations, primarily using Density Functional Theory (DFT), provide a molecular-level picture that helps to interpret and explain experimental observations. Conversely, experimental data for parameters like vibrational frequencies, electronic absorption wavelengths, and nuclear magnetic resonance (NMR) chemical shifts are essential for validating and refining the computational methods used.

For molecules in the naphthoquinone class, researchers commonly employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to predict molecular geometries and spectroscopic properties. nih.gov These theoretical predictions are then systematically compared with data obtained from experimental techniques.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding framework of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometry. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. nih.gov

A comparison between the scaled theoretical wavenumbers and the experimental Fourier-transform infrared (FT-IR) and Raman spectra allows for a detailed assignment of the observed vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes. Discrepancies between theoretical values (calculated for a molecule in the gaseous state) and experimental results (obtained in a solid or solution phase) can often be attributed to intermolecular interactions like hydrogen bonding in the condensed state. nih.gov

Table 1: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Naphthoquinone Derivative

Experimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
32503220N-H stretching
16801685C=O stretching
16351636C=O stretching
15351534N-H deformation / C=C stretching
13321350N-C-N stretching

Note: This table is a representative example based on data for related naphthoquinone compounds and does not represent actual data for 1,2-Naphthalenedione, 3-phenyl-. nih.govscielo.br

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are then compared with experimental UV-Vis spectra recorded in a solvent. mdpi.comrsc.org

Good correlation between the calculated and experimental λmax values validates the theoretical model and allows the electronic transitions to be assigned to specific molecular orbital shifts, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Table 2: Illustrative Correlation of Experimental and Calculated UV-Vis Absorption Maxima (λmax in nm) for a Naphthoquinone Derivative

Experimental λmax (nm)Calculated TD-DFT λmax (nm)Oscillator Strength (f)Major Transition
4504480.15HOMO -> LUMO
3303250.10HOMO-1 -> LUMO
2702680.45HOMO -> LUMO+1

Note: This table is a representative example based on data for related naphthoquinone compounds and does not represent actual data for 1,2-Naphthalenedione, 3-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculated values are then plotted against the experimental chemical shifts. A high linear correlation coefficient (R²) indicates that the computational model accurately reproduces the electronic environment around the nuclei. scielo.brnih.gov Such correlations are invaluable for the unambiguous assignment of complex NMR spectra, especially for molecules with many non-equivalent protons and carbons. mdpi.comresearchgate.net

Table 3: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Naphthoquinone Derivative

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1181.1181.6
C2151.7152.0
C3131.9132.5
C4184.3184.5
C5133.5134.0
C8134.2134.8

Note: This table is a representative example based on data for related naphthoquinone compounds and does not represent actual data for 1,2-Naphthalenedione, 3-phenyl-. scielo.brresearchgate.net

Advanced Applications in Chemical Sciences

Role as Key Building Blocks in Complex Organic Synthesis

The 1,2-naphthoquinone (B1664529) framework is a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its derivatives serve as crucial intermediates, enabling the construction of novel molecular scaffolds with potential biological activities. thieme-connect.com

The reactivity of the quinone system allows it to participate in various chemical transformations. For instance, naphthoquinones are employed in reactions to form fused heterocyclic systems. rsc.org The synthesis of new N-, O-contained heterocycles can be achieved using derivatives of 1,4-naphthoquinone (B94277), highlighting the versatility of the naphthoquinone core in building diverse chemical structures. biointerfaceresearch.com The open-chain structure of related compounds like chalcones, which share the feature of phenyl rings linked to a carbonyl system, allows for skeletal alterations to produce new classes of organic compounds such as isoxazoles and pyrazoles. nih.gov

Furthermore, 1,2-naphthoquinone-4-sulfonic acid, a related compound, is widely used in organic synthesis, particularly as a colorimetric indicator for identifying amines and amino acids. researchgate.net This demonstrates the utility of the 1,2-naphthoquinone moiety in creating functionalized molecules. The synthesis of various analogues, such as those involving the introduction of different functional groups, has been extensively explored, showcasing the adaptability of the naphthoquinone skeleton as a building block. rsc.orgnih.gov These synthetic efforts often aim to produce compounds for further investigation in medicinal chemistry and materials science. thieme-connect.com

The general synthetic routes often involve multi-component reactions, which are efficient methods for creating molecular diversity. For example, the reaction of a hydroxy-naphthoquinone with aldehydes and amines can yield complex Mannich bases, demonstrating the power of this scaffold in one-pot syntheses. researchgate.net

Exploration in Dye Chemistry and Pigment Science

Naphthoquinones are well-known for their chromophoric properties, and their derivatives have been extensively studied as dyes and pigments. The color of these compounds arises from electronic transitions within the conjugated system of the naphthoquinone core. The introduction of substituents, such as a phenyl group, can modulate these electronic properties and, consequently, the color of the resulting molecule.

Derivatives of naphthoquinones are highly colorful and their photophysical properties can be tuned by core substitution. mdpi.com For example, thiophenyl derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) exhibit bathochromic shifts, resulting in colors close to red. mdpi.com A colorimetric study of these thio-lawsone derivatives revealed a range of darker colors compared to the parent lawsone, depending on the substituent on the phenyl ring. mdpi.com Similarly, naphthalenediimides, which are structurally related, are remarkable dyes whose optical properties can be tuned through substitution. mdpi.com

Research has shown that new pigments derived from 1,2-naphthoquinone can be isolated from natural sources like lichenized fungi, yielding yellow and dark violet-red pigments. nih.gov The optical properties of naphthoquinone pigments, including their color, can be significantly influenced by the position of substituents on the molecule. consensus.apprsc.org

The table below summarizes the observed colors and absorption maxima for some naphthoquinone derivatives, illustrating the impact of substitution on their dye properties.

Compound TypeSubstituent(s)Observed ColorAbsorption Maxima (λmax)
Naphthalenediimide Derivative5- to 7-membered heterocyclic ringsBlue at neutral pH, Violet/Pink in acid~600 nm
Thiophenyl derivative of lawsoneBromoDarker red>450 nm
Thiophenyl derivative of lawsoneFluoroDarker red>450 nm
1,2-Naphthoquinone from Trypethelium eluteriae-YellowNot specified
5'-hydroxytrypethelone from Trypethelium eluteriaeHydroxyl, MethoxyDark violet-redNot specified

This table is generated based on data from multiple sources. mdpi.commdpi.comnih.gov

Investigation in Materials Science for Organic Semiconductors and Optoelectronic Devices

The electron-accepting nature of the naphthoquinone core makes its derivatives attractive candidates for investigation in materials science, particularly for applications in organic electronics. mdpi.com Polysubstituted naphthalenes and fused aromatic compounds have shown technologically promising electronic and optical properties, underscoring the importance of developing new synthetic routes to these systems. nih.gov

Naphthalenediimides (NDIs), which are related to naphthoquinones, are excellent electron acceptors and are being explored for use in molecular devices and solar energy conversion. mdpi.com The ability to tune the redox and optical properties of these molecules through core substitution is a key advantage. mdpi.com While direct studies on 3-phenyl-1,2-naphthalenedione for these specific applications are not widely documented, its structural features suggest potential. The conjugated system extending from the naphthalene (B1677914) core to the phenyl ring could facilitate charge transport, a crucial property for organic semiconductors.

Computational studies on related molecules, such as thiophenyl derivatives of lawsone, have been used to evaluate their potential as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com These studies calculate frontier orbital alignments with respect to semiconductor conduction bands (like TiO2 and ZnO), suggesting their suitability for such applications. mdpi.com This approach could be applied to 3-phenyl-1,2-naphthalenedione to predict its electronic characteristics and potential for use in optoelectronic devices.

Studies of Enzyme System Interactions from a Mechanistic Perspective

The biological activity of naphthoquinones is often linked to their ability to interact with enzyme systems. 1,2-Naphthoquinone (1,2-NQ), the parent compound of the title molecule, is known to be enzymatically derived from naphthalene and exhibits a range of biological and toxicological properties through its interaction with cellular machinery. nih.gov

One of the primary mechanisms of action for 1,2-NQ is the production of reactive oxygen species (ROS), which can lead to cellular damage. nih.gov This process can be initiated by the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen. redalyc.orgresearchgate.net Enzymes such as NADPH-cytochrome P450 reductase can catalyze this reduction. redalyc.org

1,2-NQ has been shown to be an inhibitor of several enzymes. It targets protein tyrosine phosphatase 1B (PTP1B), which has implications for insulin (B600854) signaling pathways. nih.gov It can also covalently modify and inhibit ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1) in neuroblastoma cells. nih.gov Furthermore, studies have demonstrated that 1,2-NQ interacts with NADPH-dependent enzymes like sepiapterin (B94604) reductase, affecting the biosynthesis of critical cofactors. nih.gov

The electrophilic nature of the naphthoquinone ring allows it to react with nucleophilic residues in proteins, a process known as arylation. redalyc.org This covalent modification can lead to the inhibition of enzyme function. For example, there is speculation that 1,2-NQ may arylate the Keap1 factor, a negative regulator of the Nrf2 antioxidant response pathway. nih.gov

The table below summarizes some of the key enzyme systems known to be affected by 1,2-naphthoquinone and its derivatives.

Enzyme/Protein TargetEffect of NaphthoquinonePotential ConsequenceReference
Protein Tyrosine Phosphatase 1B (PTP1B)InhibitionAlteration of insulin signaling pathway nih.gov
Ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1)Covalent modification and inhibitionEnzyme inhibition nih.gov
Sepiapterin reductaseRedox cycling, inhibitionReduced biosynthesis of cofactors like BH4 nih.gov
NADPH-cytochrome P450 reductaseReduction to semiquinoneROS production redalyc.org
Acetylcholinesterase (AChE)Inhibition (by derivatives)Neurological effects nih.gov
Monoamine oxidase (MAO) BInhibition (by derivatives)Neurological effects nih.gov
P2X7 ReceptorInhibition (by sulfonamide derivatives)Anti-inflammatory effects nih.gov

This table is compiled from information found in the cited sources.

These studies highlight that while the interactions can lead to toxicity, they also open avenues for therapeutic applications, such as the development of enzyme inhibitors for various diseases. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of naphthalenedione derivatives is evolving towards more efficient and environmentally benign processes. Future research is increasingly focused on methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.

A key trend is the development of one-pot reactions and tandem catalytic processes . For instance, a one-pot, palladium-catalyzed process has been developed for preparing polycyclic naphthalenes from simple alkynes, which are then oxidized to form the 1,2-naphthoquinone (B1664529) core. rsc.org This approach streamlines the synthesis, reducing the need for isolating intermediates and minimizing solvent usage. Another strategy involves the reaction of 2-acyl-1,4-naphthoquinones with various phenylamines, promoted by catalysts like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under "open-flask" conditions, offering a flexible route to complex derivatives. nih.gov

The principle of atom economy is also central to new synthetic designs. Michael addition reactions are being employed to synthesize 2-aminonaphthoquinones from 1,4-naphthoquinones and various amines, where the naphthoquinone framework is constructed through subsequent air oxidation or chloride elimination. nih.gov Similarly, nucleophilic substitution reactions of compounds like 2,3-dichloro-1,4-naphthoquinone with aminochalcones provide a direct route to novel hybrid molecules. nih.gov

Furthermore, there is a growing interest in using starting materials derived from renewable biomass . An example is the use of levoglucosenone, a compound derived from biomass, to synthesize one of the alkyne precursors for a palladium-catalyzed cyclization, demonstrating a tangible link between sustainable feedstocks and the synthesis of complex quinones. rsc.org

Future efforts will likely concentrate on expanding the library of sustainable catalysts, exploring solvent-free reaction conditions, and integrating flow chemistry to enable continuous and scalable production of these valuable compounds.

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

While the core reactivity of the naphthalenedione scaffold is known, there remains significant potential for discovering new reaction pathways and catalytic systems. This exploration is crucial for accessing novel chemical space and creating derivatives with unique properties.

Research is moving towards understanding and exploiting the reactivity of substituted naphthalenediones to build molecular complexity. For example, the synthesis of naphthoquinone-chalcone hybrids involves a two-step process: a base-catalyzed Claisen-Schmidt condensation to form an aminochalcone, followed by a nucleophilic substitution reaction with 2,3-dichloro-1,4-naphthoquinone. nih.gov This modular approach allows for the systematic variation of different parts of the final molecule to tune its properties.

The development of new catalytic systems is a parallel focus. While palladium catalysis has proven effective rsc.org, researchers are exploring other metals and organocatalysts to achieve different selectivities and functional group tolerances. The use of CeCl₃·7H₂O to catalyze the amination of 2-acylnaphthoquinones is an example of employing earth-abundant and less toxic metals. nih.gov The synthesis of dimeric naphthoquinones has been achieved through a transition-metal-free Diels-Alder reaction, highlighting a move towards more sustainable catalytic methods. researchgate.net

Future investigations will likely delve into asymmetric catalysis to control the stereochemistry of substituted naphthalenediones, which is often critical for biological activity. Moreover, exploring domino and cascade reactions, where multiple bonds are formed in a single operation, will be a key area for creating complex molecular architectures from simple 1,2-naphthalenedione precursors efficiently. researchgate.net The study of how different substituents on the phenyl ring and the naphthoquinone core influence reactivity will continue to be a fertile ground for discovering new chemical transformations.

Advanced Computational Design for Targeted Chemical Functions

The integration of computational chemistry has revolutionized the design of naphthalenedione derivatives for specific applications, particularly in medicine. By predicting molecular properties and interactions, computational tools allow researchers to prioritize synthetic targets, reducing the time and cost associated with trial-and-error laboratory work.

Molecular docking is a widely used technique to predict the binding affinity and orientation of a ligand (like a naphthalenedione derivative) within the active site of a protein target. nih.govresearchgate.netnih.gov This method has been instrumental in designing naphthoquinone derivatives as potential anticancer agents by modeling their interaction with targets like the PI3K signaling pathway or the heat shock protein Hsp90. nih.govtandfonline.com For instance, studies have used docking to identify that the binding affinities of certain compounds with key cancer-related proteins like MET and TYK2 are strong, suggesting their potential as chemotherapy agents. nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies complement docking by identifying the essential structural features required for biological activity. tandfonline.comresearchgate.net These models help in designing new molecules with enhanced potency and selectivity. In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.commdpi.com

The future of this area lies in the use of more sophisticated methods like molecular dynamics simulations to understand the dynamic behavior of ligand-protein complexes and the application of machine learning algorithms to build more accurate predictive models from larger datasets. These advanced computational approaches will enable the design of 1,2-naphthalenedione, 3-phenyl- derivatives with highly specific functions, moving from broad-spectrum activity to precisely targeted molecular interventions.

Integration of High-Throughput Experimentation and Data Science in Naphthalenedione Research

The paradigms of high-throughput experimentation (HTE) and data science are poised to accelerate the pace of discovery in naphthalenedione research. These approaches allow for the rapid generation and analysis of vast amounts of chemical and biological data, uncovering structure-activity relationships that might be missed by traditional methods.

High-Throughput Screening (HTS) enables the testing of thousands of compounds against biological targets in a short period. mdpi.com While specific HTS campaigns for 1,2-naphthalenedione, 3-phenyl- are not widely published, the methodology is being applied to screen large chemical libraries, including natural products and approved drugs, for various biological activities. mdpi.com The synthesis of libraries of naphthalenedione derivatives is a prerequisite for such screening, with synthetic methods being adapted to produce diverse compounds in parallel. nih.gov The results of these screens, often called "hits," provide starting points for more focused drug development efforts. mdpi.com

Data science offers the tools to manage and interpret the large, complex datasets generated by HTS and computational studies. convergencesciencecentre.ac.ukbioteam.net This includes the use of machine learning and artificial intelligence to identify patterns and build predictive models from experimental data. convergencesciencecentre.ac.uk Network pharmacology, a data-intensive approach, is being used to analyze the effects of naphthoquinone derivatives on complex biological networks, such as those involved in cancer, providing a holistic view of a compound's mechanism of action. nih.gov The use of online informatics platforms and databases for predicting compound properties and biological targets is becoming a standard practice in chemical research. mdpi.commanchester.ac.ukokstate.edu

The future direction involves creating a closed loop where HTS data is used to train and refine predictive machine learning models. These models, in turn, will guide the synthesis of the next generation of compounds to be tested, creating an iterative cycle of design, synthesis, and testing that is more efficient and intelligent. This integration of automated experimentation and data-driven intelligence will be critical for unlocking the full potential of the 1,2-naphthalenedione, 3-phenyl- scaffold. convergencesciencecentre.ac.uksajs.co.za

Q & A

Basic: What are the recommended synthetic routes for 3-phenyl-1,2-naphthalenedione?

Methodological Answer:
The primary synthesis involves oxidation of 1-amino-2-naphthol derivatives. For example, 1,2-naphthoquinone (unsubstituted core) is synthesized via oxidation of 1-amino-2-naphthol using reagents like hydrogen peroxide or chromium-based oxidants . To introduce the 3-phenyl substituent, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be employed on pre-functionalized naphthalenedione intermediates. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-oxidation of the quinone moiety. Purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) .

Basic: How should researchers characterize 3-phenyl-1,2-naphthalenedione structurally?

Methodological Answer:

  • Spectroscopy:
    • UV-Vis: Confirm π→π* transitions of the quinone core (λmax ~250–300 nm) and substituent-dependent shifts .
    • NMR: Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃. The quinone carbonyls appear as deshifted signals (δ ~180–190 ppm in ¹³C). Aromatic protons from the phenyl group show splitting patterns dependent on substitution .
    • MS: High-resolution ESI-MS or EI-MS can verify molecular weight (C₁₆H₁₀O₂; theoretical MW: 234.07 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond lengths and angles, critical for confirming regiochemistry of the phenyl group .

Basic: What safety protocols are essential when handling 3-phenyl-1,2-naphthalenedione?

Methodological Answer:

  • Hazards: The compound is a skin/eye irritant (GHS Category 2/2A) and may cause respiratory tract irritation (H335) .
  • Handling: Use nitrile gloves, fume hoods, and sealed containers to minimize dust exposure.
  • Storage: Store at 2–8°C in amber glass vials under inert gas (argon) to prevent photodegradation and moisture absorption .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration or disposal via certified hazardous waste facilities .

Advanced: How do substituents on the naphthalenedione core influence redox properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Substituents like halides or nitro groups increase redox potential, enhancing stability in reduction reactions (e.g., as electron acceptors in organic electronics) .
  • Electron-Donating Groups (EDGs): Alkyl or phenyl groups (as in 3-phenyl derivatives) lower redox potential, favoring applications in radical scavenging or catalysis. Cyclic voltammetry (CV) in acetonitrile with a Ag/AgCl reference electrode can quantify these effects .
  • Steric Effects: Bulky substituents (e.g., 3-isopropyl) may hinder π-stacking, altering solubility and crystallinity .

Advanced: How can contradictory toxicity data across studies be reconciled?

Methodological Answer:

  • Standardize Models: Discrepancies often arise from varying test systems (e.g., human vs. rodent hepatocytes). Follow OECD guidelines for in vitro assays (e.g., ISO 10993-5 for cytotoxicity) .
  • Dose-Response Analysis: Use Hill equation modeling to differentiate acute (high-dose) vs. chronic (low-dose) effects. For example, hepatic toxicity (elevated ALT/AST) in rodents may not extrapolate linearly to humans .
  • Metabolite Tracking: LC-MS/MS can identify species-specific metabolites (e.g., glutathione adducts) that influence toxicity profiles .

Advanced: What analytical challenges arise in quantifying 3-phenyl-1,2-naphthalenedione in complex matrices?

Methodological Answer:

  • Matrix Interference: In biological samples, co-eluting lipids or proteins can suppress ionization in LC-MS. Use solid-phase extraction (C18 cartridges) or derivatization (e.g., silylation for GC-MS) to improve selectivity .
  • Detection Limits: For environmental samples (e.g., soil), employ isotope dilution (e.g., ¹³C-labeled internal standards) to achieve ppb-level sensitivity .
  • Degradation Products: Monitor photodegradation byproducts (e.g., hydroxylated derivatives) via tandem MS/MS fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.